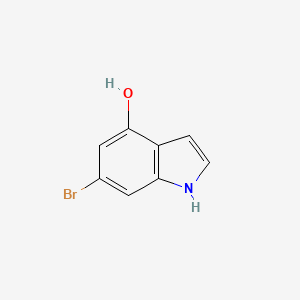

6-Bromo-1H-indol-4-ol

Übersicht

Beschreibung

6-Bromo-1H-indol-4-ol is a heterocyclic compound and a derivative of indole, which is a significant structure in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in various bioactive molecules. The presence of a bromine atom at the 6th position and a hydroxyl group at the 4th position of the indole ring makes this compound a unique compound with specific chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1H-indol-4-ol typically involves the bromination of 1H-indol-4-ol. One common method is the electrophilic aromatic substitution reaction where 1H-indol-4-ol is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.

Substitution: The bromine atom in this compound can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed:

Oxidation: Oxidized indole derivatives.

Reduction: Reduced indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antibacterial Applications

Recent studies have highlighted the potential of 6-bromo-1H-indol-4-ol as a precursor for developing antibacterial agents. A notable research project synthesized a series of indole-based inhibitors targeting bacterial cystathionine γ-synthase (bCSE). These inhibitors were derived from 6-bromoindole, demonstrating enhanced antibiotic effects against resistant bacterial strains .

Case Study: NL-Series Inhibitors

- Compounds : NL1, NL2, NL3 (derived from 6-bromoindole)

- Mechanism : These compounds act as potentiators, significantly enhancing the efficacy of existing antibiotics against pathogenic bacteria.

- Results : The study reported that these inhibitors could be synthesized in gram quantities, facilitating biological testing and potential clinical applications .

Antifungal Applications

This compound derivatives have also been explored for their antifungal properties. The synthesis of various brominated indole derivatives has been linked to increased antifungal activity, making them promising candidates for treating fungal infections .

Research Findings

- A minilibrary of brominated indole phytoalexins was synthesized and evaluated for antifungal activity, showing significant results against common fungal pathogens.

- The structure-activity relationship (SAR) studies indicated that modifications at the 6-position of the indole ring could enhance antifungal potency.

Anticancer Properties

The compound has shown potential in cancer therapy as well. Indole derivatives are known for their ability to modulate various signaling pathways involved in cancer progression. Studies have indicated that this compound can induce apoptosis in cancer cells and inhibit tumor growth.

Mechanism of Action

- Indoles can influence the expression of genes involved in cell cycle regulation and apoptosis.

- The bromine atom at the 6-position may enhance interactions with biological targets, leading to improved anticancer activity.

Neuropsychiatric Disorders

Recent investigations into the therapeutic applications of compounds derived from amphibian skin extracts have suggested that similar indole derivatives may play a role in treating neuropsychiatric disorders such as obsessive-compulsive disorder (OCD). Research has shown that these compounds can modulate serotonin receptors, potentially alleviating symptoms associated with OCD .

Synthesis and Optimization

The synthesis of this compound is critical for its application in drug development. Various methods have been documented, emphasizing the need for scalable and efficient synthetic routes to produce this compound in sufficient quantities for biological testing .

| Synthesis Method | Yield | Scalability | Advantages |

|---|---|---|---|

| Diazotization followed by bromination | Moderate | High | Uses inexpensive starting reagents |

| Pd-catalyzed cross-coupling | Low | Moderate | Allows for diverse functionalization |

Wirkmechanismus

The mechanism of action of 6-Bromo-1H-indol-4-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group contribute to its reactivity and ability to form hydrogen bonds, influencing its binding to biological molecules. It can act as an inhibitor or modulator of specific enzymes and receptors, affecting cellular pathways and processes .

Vergleich Mit ähnlichen Verbindungen

6-Chloro-1H-indol-4-ol: Similar structure but with a chlorine atom instead of bromine.

6-Fluoro-1H-indol-4-ol: Contains a fluorine atom at the 6th position.

1H-Indol-4-ol: Lacks the halogen substitution, making it less reactive in certain chemical reactions

Uniqueness: 6-Bromo-1H-indol-4-ol is unique due to the presence of the bromine atom, which enhances its reactivity and potential for forming various derivatives. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .

Biologische Aktivität

6-Bromo-1H-indol-4-ol is a heterocyclic compound belonging to the indole family, characterized by a bromine atom at the 6-position and a hydroxyl group at the 4-position of the indole ring. This compound has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula: C₈H₆BrN₁O

- Molecular Weight: Approximately 214.04 g/mol

The unique structure of this compound enhances its reactivity and biological activity compared to other indole derivatives.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It acts as a signaling molecule in bacterial species, influencing quorum sensing and microbial adaptation. Studies have shown that this compound alters bacterial behavior, which is crucial for understanding microbial ecology and developing strategies for controlling bacterial infections .

Anticancer Properties

This compound has been screened for anticancer activity against various cancer cell lines. Preliminary findings suggest that it may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways associated with cell survival and death .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory effects in vitro, potentially by inhibiting pro-inflammatory cytokines and mediators. This suggests a role in managing inflammatory diseases.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Bacterial Communication: Acts as a signaling molecule affecting gene expression related to virulence and biofilm formation.

- Cellular Pathways: Modulates pathways involved in apoptosis and inflammation through receptor binding and enzyme inhibition .

Synthesis Methods

Several synthetic routes have been developed for producing this compound. These methods often involve bromination of indole derivatives followed by hydroxylation. A notable synthesis involves:

- Diazotization of para-aminotoluene.

- Bromination to introduce the bromine substituent.

- Ring closure to form the indole structure .

Comparative Analysis with Similar Compounds

The following table compares this compound with other structurally similar indole compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Bromoindole | Bromine at the 5-position | Antimicrobial and anticancer properties |

| 6-Chloroindole | Chlorine instead of bromine | Similar antimicrobial activity |

| Indole | Base structure without halogen | Found in many natural products; less reactive |

| 4-Hydroxyindole | Hydroxyl group at the 4-position | Antioxidant properties |

This compound is unique due to its specific combination of bromine and hydroxyl groups, which enhances its reactivity and potential biological activities compared to these similar compounds .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Study : In vitro tests on human cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent.

- Antimicrobial Research : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its utility in developing new antimicrobial therapies .

Analyse Chemischer Reaktionen

Electrophilic Substitution Reactions

The indole nucleus undergoes electrophilic substitution preferentially at the 5-position due to electronic effects of the 4-hydroxy and 6-bromo groups. Key reactions include:

Mechanistic Insight :

-

The hydroxyl group at C4 donates electron density via resonance, activating the C5 position for electrophilic attack.

-

Bromine at C6 exerts a moderate electron-withdrawing effect, directing substitution to C5 .

Nucleophilic Substitution at Bromine

The C6 bromine undergoes substitution under controlled conditions:

Key Finding :

Oxidation and Reduction

The hydroxyl group and indole core participate in redox transformations:

Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 80°C, 3 hr | 6-Bromo-4-oxo-1H-indole-7-carboxylic acid | Pharmaceutical intermediate |

| DDQ | CH₂Cl₂, RT, 2 hr | 6-Bromo-1H-indole-4,7-dione | Synthetic dye precursor |

Reduction

Cross-Coupling Reactions

The bromine atom enables transition metal-catalyzed couplings:

| Reaction | Catalyst/Base | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/Na₂CO₃ | 6-Aryl-1H-indol-4-ol | 85–90% |

| Buchwald-Hartwig | Pd₂(dba)₃/XPhos | 6-(N-Alkylamino)-1H-indol-4-ol | 78% |

Critical Parameters :

-

Optimal performance requires anhydrous solvents and inert atmospheres .

-

Steric hindrance at C6 slows reaction kinetics compared to unsubstituted indoles.

Functional Group Transformations

The hydroxyl group undergoes derivatization:

| Reaction | Reagent | Product | Stability |

|---|---|---|---|

| Etherification | CH₃I/K₂CO₃ | 4-Methoxy-6-bromo-1H-indole | Stable in acidic conditions |

| Acylation | AcCl/pyridine | 4-Acetoxy-6-bromo-1H-indole | Hydrolyzes in aqueous base |

Mechanistic and Stability Considerations

-

pH-Dependent Reactivity : The hydroxyl group (pKa ~9.5) deprotonates under basic conditions, enhancing nucleophilic aromatic substitution at C6 .

-

Thermal Stability : Decomposition occurs above 200°C, forming brominated byproducts.

-

Solubility Profile :

-

Water: 2.1 mg/mL (25°C)

-

DMSO: >50 mg/mL

-

Ethanol: 12 mg/mL

-

Eigenschaften

IUPAC Name |

6-bromo-1H-indol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c9-5-3-7-6(1-2-10-7)8(11)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYWLIRDFVYLRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646159 | |

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-89-8 | |

| Record name | 6-Bromo-1H-indol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.